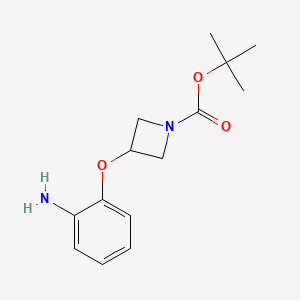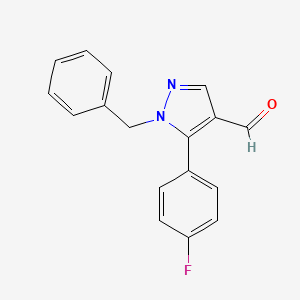
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an aldehyde functional group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with benzyl bromide and an appropriate aldehyde to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential interactions with enzymes or receptors that recognize aromatic compounds. The aldehyde group may also play a role in forming covalent bonds with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: This compound has a carboxylate group instead of an aldehyde group, which may affect its reactivity and biological activity.
1-Benzyl-5-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione:
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds have a triazole ring and a formyl group, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C17H13FN2O |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
1-benzyl-5-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2O/c18-16-8-6-14(7-9-16)17-15(12-21)10-19-20(17)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChI Key |
CFLOABIMJXZKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





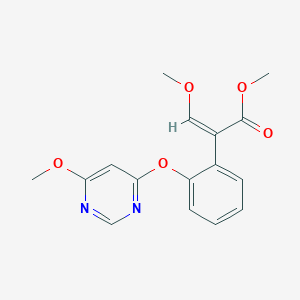
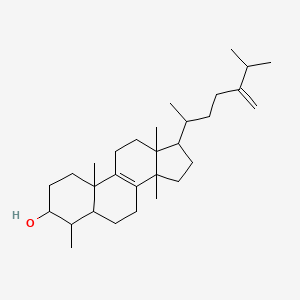
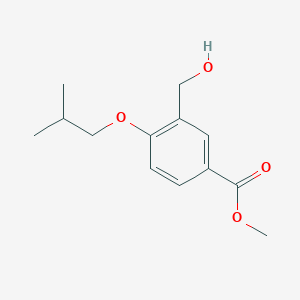
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)


